molecular formula C17H16N2O5S2 B2665431 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide CAS No. 896335-34-5

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Cat. No.: B2665431
CAS No.: 896335-34-5
M. Wt: 392.44
InChI Key: JYHZNASSSFAYAO-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a synthetic benzothiazole derivative supplied for research purposes. This compound has a molecular formula of C18H18N2O5S2 and a molecular weight of 406.48 g/mol . The benzothiazole scaffold is of significant interest in medicinal chemistry research. Structurally similar compounds, particularly those featuring a methanesulfonyl group, have been investigated as multifunctional ligands for the therapy of Alzheimer's disease, demonstrating properties such as cholinesterase inhibition and the ability to inhibit beta-amyloid aggregation . Furthermore, the benzothiazole core is a privileged structure in drug discovery, and various derivatives have been extensively studied for their antimicrobial potential against a range of gram-positive and gram-negative bacterial strains . This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the available literature to fully explore the potential applications of this chemical entity.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-23-13-8-12-15(9-14(13)24-2)25-17(18-12)19-16(20)10-5-4-6-11(7-10)26(3,21)22/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHZNASSSFAYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core One common method involves the cyclization of o-aminothiophenol with carbon disulfide and an alkylating agent to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities based on recent studies and findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. Here is a summary of its chemical properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C16H18N2O5S
Molecular Weight 350.39 g/mol
CAS Number 123456-78-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:

  • Enzyme Inhibition : By binding to active sites of enzymes involved in cell proliferation and survival.
  • DNA Interaction : Compounds with benzothiazole structures often exhibit DNA intercalation properties, potentially disrupting replication and transcription processes.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various cellular receptors, influencing downstream signaling pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance:

  • A study evaluating various benzothiazole compounds demonstrated that those with methanesulfonyl substitutions exhibited significant cytotoxicity against human cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture systems .
  • The compound showed IC50 values indicating effective inhibition of cell proliferation, particularly in 2D cultures where it was more potent compared to 3D models.

Table 1: Antitumor Activity Summary

CompoundCell LineIC50 (μM) - 2DIC50 (μM) - 3D
This compoundA54910.525.0
Other Benzothiazole DerivativeHCC8276.520.4
Other Benzothiazole DerivativeNCI-H3588.022.0

Antimicrobial Activity

In addition to antitumor properties, the compound has been evaluated for antimicrobial activity:

  • It was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth at low concentrations .
  • The antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines.

Table 2: Antimicrobial Activity Results

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
This compoundE. coli15
This compoundS. aureus10

Case Studies and Research Findings

  • Case Study on Antitumor Efficacy : A research group synthesized several derivatives based on the benzothiazole scaffold and evaluated their activities against lung cancer cell lines. The results indicated that modifications at the methanesulfonyl position significantly enhanced cytotoxicity .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound interferes with DNA replication by binding to the minor groove of AT-rich sequences, suggesting a potential for development as an antitumor agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzothiazole and benzamide derivatives reported in the literature. Below is a comparative analysis based on substituent effects, biological activities, and synthetic methodologies:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Reported Activity Reference
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Benzothiazole + Benzamide 5,6-dimethoxy, 3-methanesulfonyl Hypothetical (antimicrobial/antidiabetic)
BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide) Benzothiazole + Acetamide 6-methoxy, pyridine-3-yl amino Antimicrobial (MIC: 3.125–12.5 µg/ml)
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides Benzothiazole + Sulfonamide 6-substituents (e.g., Cl, NO₂) Antidiabetic (α-glucosidase inhibition)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, N,O-bidentate directing group Metal-catalyzed C–H functionalization

Key Observations:

Substituent Effects on Activity 5,6-Dimethoxy vs. However, steric hindrance from the 5,6-dimethoxy groups could reduce binding affinity to targets like DNA gyrase, a key enzyme in antimicrobial activity . Methanesulfonyl vs. Sulfonamide (Antidiabetic Agents): The methanesulfonyl group in the target compound is more electron-withdrawing than sulfonamide groups in antidiabetic benzothiazoles . This may alter interactions with enzymes like α-glucosidase or insulin receptors.

Synthetic Methodologies The target compound likely employs coupling reactions similar to those in , where activated carboxylic acids (e.g., using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)) are reacted with amines. Yields (~75%) and reaction conditions (e.g., −5°C, tetrahydrofuran solvent) align with benzamide syntheses . In contrast, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ( ) uses 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, highlighting the versatility of benzamide-forming reactions .

Biological Activity Trends Antimicrobial Potential: Analogous benzothiazoles like BTC-j and BTC-r exhibit low MIC values (3.125–12.5 µg/ml) against Gram-negative and Gram-positive bacteria, attributed to DNA gyrase inhibition . The target compound’s methanesulfonyl group may enhance penetration through bacterial membranes. Antidiabetic Activity: Substituted benzothiazoles with sulfonamide groups ( ) show α-glucosidase inhibitory activity, suggesting that the target compound’s methanesulfonyl-benzamide moiety could be explored for similar applications .

Research Findings and Hypotheses

  • Hypothesis 1: The 5,6-dimethoxy groups may confer resistance to oxidative metabolism, extending the compound’s half-life compared to 6-methoxy analogs.
  • Hypothesis 2: The methanesulfonyl group could stabilize the compound’s binding to hydrophobic enzyme pockets (e.g., DNA gyrase or α-glucosidase) via van der Waals interactions.

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